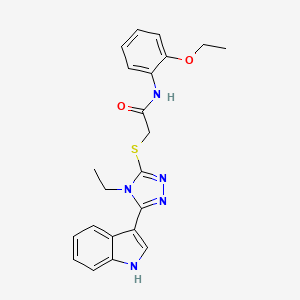
6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a quinoline moiety linked to a dihydropyridine ring
Vorbereitungsmethoden
The synthesis of 6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline derivative, followed by its coupling with a dihydropyridine precursor under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the dihydropyridine ring may interact with various proteins, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline derivatives and dihydropyridine analogs. Compared to these, 6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide
- 7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.
Eigenschaften
IUPAC Name |
6-oxo-N-(2-quinolin-8-yloxyethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-7-6-13(11-20-15)17(22)19-9-10-23-14-5-1-3-12-4-2-8-18-16(12)14/h1-8,11H,9-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMYDWYXMLHPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CNC(=O)C=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)


![[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid](/img/structure/B2887780.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2887781.png)


![N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2887786.png)
![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2887788.png)
![2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2887789.png)

